molecular formula C10H6F4N2O2S B2377517 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride CAS No. 2137806-41-6

1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride

Cat. No. B2377517
CAS RN: 2137806-41-6
M. Wt: 294.22
InChI Key: IYVQXCYOLDSDHI-UHFFFAOYSA-N
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Description

“1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride” is a chemical compound with the molecular formula C10H6F4N2O2S and a molecular weight of 294.22. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride”, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, an improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, was reported to involve condensation, acylation, cyclization, and hydrolysis .


Molecular Structure Analysis

Pyrazoles, including “1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride”, are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines . Moreover, they can be used as starting materials for the preparation of more complex heterocyclic systems .

Mechanism of Action

While the specific mechanism of action for “1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride” is not explicitly mentioned in the search results, pyrazoles in general have been found to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

The safety data sheet for a similar compound, Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It also reacts violently with water, liberating toxic gas .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2O2S/c11-10(12,13)7-2-1-3-8(4-7)16-6-9(5-15-16)19(14,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVQXCYOLDSDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride

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